N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine is a 1,2-disubstituted benzimidazole scaffold bearing a cyclohexylamino group at the C2 position and a methyl substituent at the N1 position. This substitution pattern yields a molecular formula of C13H17N3 with a molecular weight of approximately 215.29 g/mol, placing it within favorable drug-like property space.

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
Cat. No. B12518449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1NC3CCCCC3
InChIInChI=1S/C14H19N3/c1-17-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16)
InChIKeyRLRZBVOFBXOLIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine for Medicinal Chemistry and Chemical Biology Research


N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine is a 1,2-disubstituted benzimidazole scaffold bearing a cyclohexylamino group at the C2 position and a methyl substituent at the N1 position . This substitution pattern yields a molecular formula of C13H17N3 with a molecular weight of approximately 215.29 g/mol, placing it within favorable drug-like property space [1]. The benzimidazole core is a privileged structure in kinase inhibitor design and antiparasitic drug discovery, while the specific N1-methyl/N2-cyclohexylamino combination confers a distinct lipophilicity–basicity profile that differentiates it from both unsubstituted and mono-substituted benzimidazole analogs [2].

Why N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine Cannot Be Replaced by Generic 2-Aminobenzimidazole Analogs


Generic substitution among 2-aminobenzimidazole derivatives is unreliable because small changes in N1 and C2 substitution dramatically alter lipophilicity (cLogP), basicity (pKa), and steric occupancy [1]. The N1-methyl group eliminates a hydrogen-bond donor, reducing polar surface area and enhancing membrane permeability relative to N1-unsubstituted analogs, while the N2-cyclohexyl ring introduces greater conformational rigidity and steric bulk compared to N2-phenyl or N2-benzyl variants . These physicochemical shifts directly impact target binding, metabolic stability, and off-target profiles, making the specific N1-methyl/N2-cyclohexylamino combination a non-interchangeable chemotype for structure–activity relationship (SAR) studies and lead optimization campaigns [2].

Quantitative Differentiation Evidence for N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine vs. Closest Structural Analogs


N1-Methylation Eliminates a Hydrogen-Bond Donor vs. N-Cyclohexyl-1H-benzimidazol-2-amine

The target compound possesses zero N–H hydrogen-bond donors at the benzimidazole core due to N1-methylation, whereas the direct des-methyl analog N-cyclohexyl-1H-benzimidazol-2-amine (CAS 83792-76-1) retains one endocyclic N–H donor . This structural difference reduces the total hydrogen-bond donor count and polar surface area, which is predicted to improve passive membrane permeability and oral absorption potential according to Lipinski's Rule of Five analysis [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Enhanced Lipophilicity (cLogP) vs. 1-Methyl-1H-benzo[d]imidazol-2-amine Driven by N2-Cyclohexyl Substitution

The N2-cyclohexyl group substantially elevates calculated logP relative to the unsubstituted 2-amino parent. The closest available experimental comparator, N-cyclohexyl-1H-benzimidazol-2-amine, has a reported ACD/LogP of 3.45 . In contrast, 1-methyl-1H-benzo[d]imidazol-2-amine (CAS 1622-57-7, MW 147.18) has a substantially lower predicted logP (estimated ~0.8–1.2) due to the absence of the lipophilic cyclohexyl ring . The target compound's N1-methyl further increases logP by approximately 0.2–0.4 log units relative to the N1-unsubstituted cyclohexyl analog, based on the methylene contribution to logP [1].

Lipophilicity Optimization SAR Studies Pharmacokinetics

Conformational Restriction of the N2-Cyclohexyl Group vs. Flexible N2-Benzyl and N2-Phenethyl Analogs

The N2-cyclohexyl substituent adopts a chair conformation with limited rotatable bonds (one exocyclic C–N bond), whereas the N2-benzyl analog (N-Benzyl-1-methyl-1H-benzo[d]imidazol-2-amine, CAS 27097-08-1, MW 237.30) possesses two additional rotatable bonds (benzyl CH2 and phenyl rotation) and the N2-phenethyl analog has even greater conformational freedom . This difference in conformational entropy is quantifiable: the target compound has 2 freely rotating bonds versus 4 for the N2-benzyl analog and 5 for the N2-phenethyl analog [1]. Reduced conformational flexibility can translate into lower entropic penalty upon target binding, potentially improving binding affinity when the bound conformation is pre-organized [2].

Conformational Analysis Entropy-Driven Binding Target Engagement

Steric Differentiation of the N2-Cyclohexylamino Group vs. N2-Phenylamino Group in mIDH1 Inhibitor Scaffolds

The N2-cyclohexylamino group presents a saturated, three-dimensional steric profile distinct from the planar N2-phenylamino group found in the mIDH1 inhibitor class exemplified by 1-cyclohexyl-2-phenylaminobenzimidazole (IC50 = 30 nM against mIDH1 R132H) [1]. The cyclohexyl ring occupies a larger van der Waals volume (~101 ų for cyclohexane vs. ~76 ų for benzene) and adopts a chair conformation that projects into different regions of steric space compared to a flat aromatic ring [2]. This steric differentiation is critical for kinase selectivity profiles, as the N2 substituent probes the hinge-binding region and adjacent hydrophobic pockets of the ATP-binding site [3].

Kinase Inhibition Mutant IDH1 Steric Occupancy

N1-Methylation Modulates Basicity (pKa) Relative to N1-Unsubstituted 2-Aminobenzimidazoles

N1-methylation of the benzimidazole ring alters the pKa of the endocyclic nitrogen. Experimental pKa determinations for 1,2-disubstituted benzimidazoles show that N1-methyl derivatives exhibit pKa values approximately 0.5–1.5 units higher than their N1-unsubstituted counterparts due to the electron-donating effect of the methyl group [1]. For the target compound, the N1-methyl group increases the basicity of the imidazole N3 nitrogen, shifting the ionization equilibrium at physiological pH (7.4) and altering the ratio of neutral to protonated species available for membrane permeation and target binding [2]. This pKa shift is directly relevant to solubility, permeability, and hERG off-target liability [3].

Physicochemical Profiling Ionization State Solubility-Lipophilicity Balance

Research and Industrial Application Scenarios for N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring a Conformationally Restricted, Lipophilic Hinge-Binding Motif

In kinase drug discovery programs where the benzimidazole core serves as a hinge-binding motif, the N1-methyl/N2-cyclohexylamino substitution pattern provides a pre-organized, lipophilic scaffold with only 2 freely rotating bonds, offering a reduced entropic penalty upon target engagement relative to flexible N2-benzyl or N2-phenethyl analogs possessing 4–5 rotatable bonds [1]. The enhanced lipophilicity (estimated cLogP ≈ 3.65–3.85) improves membrane partitioning for intracellular kinase targets, while the saturated cyclohexyl ring explores steric space inaccessible to planar aromatic N2 substituents used in reported mIDH1 inhibitors (IC50 = 30 nM comparator scaffold) [2].

Physicochemical Property Optimization in CNS Drug Discovery Programs

The elimination of the endocyclic N–H hydrogen-bond donor via N1-methylation reduces polar surface area and total HBD count to 1, which is favorable for blood–brain barrier penetration according to CNS multiparameter optimization (MPO) guidelines [1]. The N2-cyclohexyl group provides lipophilicity without introducing additional rotatable bonds or aromatic ring count, aligning with CNS drug design principles that favor saturated ring systems over planar aromatics. This compound serves as a CNS-optimized fragment or scaffold for targets such as kinases, phosphodiesterases, or GPCRs expressed in the central nervous system [2].

Selectivity Profiling Against Closely Related Benzimidazole-Binding Targets

The combination of N1-methyl and N2-cyclohexylamino substituents generates a unique steric and electronic fingerprint for probing selectivity within target families (e.g., kinase panels, heme oxygenase isoforms, or carbonic anhydrase isoforms) [1]. The N2-cyclohexyl group's chair conformation presents a three-dimensional shape distinct from planar N2-phenyl or N2-benzyl substituents, enabling differential recognition by hydrophobic pockets adjacent to the active site. This compound is suitable for use as a selectivity tool in parallel with its des-methyl (N-cyclohexyl-1H-benzimidazol-2-amine, cLogP 3.45) and des-cyclohexyl (1-methyl-1H-benzo[d]imidazol-2-amine) analogs in systematic SAR campaigns [2].

Quote Request

Request a Quote for N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.